Ethyl 2-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate Ethyl 2-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16316141
InChI: InChI=1S/C16H17N5O3S/c1-2-24-15(23)11-10-25-16(17-11)18-14(22)8-5-7-13-20-19-12-6-3-4-9-21(12)13/h3-4,6,9-10H,2,5,7-8H2,1H3,(H,17,18,22)
SMILES:
Molecular Formula: C16H17N5O3S
Molecular Weight: 359.4 g/mol

Ethyl 2-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate

CAS No.:

Cat. No.: VC16316141

Molecular Formula: C16H17N5O3S

Molecular Weight: 359.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate -

Specification

Molecular Formula C16H17N5O3S
Molecular Weight 359.4 g/mol
IUPAC Name ethyl 2-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoylamino]-1,3-thiazole-4-carboxylate
Standard InChI InChI=1S/C16H17N5O3S/c1-2-24-15(23)11-10-25-16(17-11)18-14(22)8-5-7-13-20-19-12-6-3-4-9-21(12)13/h3-4,6,9-10H,2,5,7-8H2,1H3,(H,17,18,22)
Standard InChI Key KGGQGMSJKVQCAU-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CSC(=N1)NC(=O)CCCC2=NN=C3N2C=CC=C3

Introduction

Ethyl 2-{[4-( triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate is a synthetic organic molecule that integrates several heterocyclic systems. Its structure combines a thiazole ring and a triazolopyridine moiety, both of which are known for their diverse biological activities. The compound's design suggests potential applications in medicinal chemistry, particularly in antimicrobial, anti-inflammatory, or antimalarial research.

Structural Features

Key Components:

  • Thiazole Ring: A sulfur and nitrogen-containing heterocycle that is frequently found in biologically active compounds.

  • Triazolopyridine Moiety: A fused heterocyclic system with known pharmacological relevance.

  • Ester Group (Ethyl): Adds lipophilicity to the molecule, potentially enhancing its bioavailability.

  • Amide Linkage: Connects the triazolopyridine and thiazole subunits.

Molecular Formula: C16H18N6O3S
Molecular Weight: Approximately 390.42 g/mol
Structure Highlights:

  • The compound features an ethyl ester group at the 4-position of the thiazole ring.

  • A butanoyl chain links the triazolopyridine group to the amide functionality.

Synthesis Pathways

The synthesis of this compound likely involves multi-step reactions combining heterocyclic precursors and functionalized intermediates. Below are general steps based on related literature:

  • Formation of Triazolopyridine Core:

    • Starting from pyridine derivatives, cyclization with azides forms the triazolopyridine system.

  • Thiazole Ring Introduction:

    • Reaction of α-haloketones with thiourea or similar reagents generates the thiazole core.

  • Coupling Reactions:

    • Amide bond formation using activated carboxylic acids or acid chlorides links the triazolopyridine to the thiazole derivative.

  • Esterification:

    • Final esterification with ethanol ensures the ethyl group is attached.

Biological Significance

The compound's structure suggests potential biological activities due to its pharmacophoric elements:

  • Antimicrobial Potential:

    • Both thiazole and triazolopyridine derivatives are known for antibacterial and antifungal properties .

  • Anti-inflammatory Activity:

    • The presence of an amide bond and heterocycles may interact with inflammatory pathways .

  • Antimalarial Applications:

    • Triazolopyridine systems have been explored as antimalarial agents due to their ability to inhibit key enzymes in Plasmodium species .

Analytical Characterization

To confirm the identity and purity of Ethyl 2-{[4-( triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate, analytical techniques are employed:

TechniquePurposeObservations Expected
NMR SpectroscopyIdentifies hydrogen and carbon environmentsPeaks corresponding to ethyl group, amide NH
Mass Spectrometry (MS)Confirms molecular weightMolecular ion peak at ~390 m/z
IR SpectroscopyDetects functional groupsBands for C=O (ester), NH (amide), C-S

Comparative Data Table

PropertyValue/Observation
Molecular FormulaC16H18N6O3S
Molecular Weight~390.42 g/mol
SolubilityLikely soluble in organic solvents (e.g., DMSO)
Biological Activity (Predicted)Antimicrobial, anti-inflammatory

Research Applications

Given its structural complexity and pharmacophoric elements, this compound can be explored in:

  • Drug discovery programs targeting infectious diseases.

  • Anti-inflammatory drug development pipelines.

  • Structure-activity relationship (SAR) studies for heterocyclic compounds.

Further research involving in vitro and in vivo testing is essential to validate these applications.

This document provides a professional overview of Ethyl 2-{[4-( triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate based on available data and related literature insights .

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